1-(Pyridin-2-yl)prop-2-yn-1-ol
Overview
Description
1-(Pyridin-2-yl)prop-2-yn-1-ol is a chemical compound with the molecular formula C8H7NO It is a pyridine derivative with an alkyne group and a hydroxyl group attached to the second carbon of the pyridine ring
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets, influencing a range of biochemical processes .
Mode of Action
It has been suggested that both the starting material and the product act as photosensitizers, and singlet oxygen (1 o 2) and superoxide (o 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways .
Result of Action
It has been suggested that the compound may have potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Pyridin-2-yl)prop-2-yn-1-ol can be synthesized through several methods. One common approach involves the palladium-catalyzed Sonogashira cross-coupling reaction between 2-bromopyridine and propargyl alcohol. The reaction typically requires a palladium catalyst, a copper co-catalyst, and a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-2-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the alkyne group.
Major Products Formed
Oxidation: Formation of 1-(Pyridin-2-yl)prop-2-yn-1-one.
Reduction: Formation of 1-(Pyridin-2-yl)prop-2-en-1-ol or 1-(Pyridin-2-yl)propan-1-ol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(Pyridin-2-yl)prop-2-yn-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
- 1-(Pyridin-3-yl)prop-2-yn-1-ol
- 1-(Pyridin-4-yl)prop-2-yn-1-ol
- 1-(Pyrazin-2-yl)prop-2-yn-1-ol
Uniqueness
1-(Pyridin-2-yl)prop-2-yn-1-ol is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and interactions with other molecules. This compound’s combination of an alkyne and hydroxyl group provides versatility in synthetic applications and potential biological activities .
Properties
IUPAC Name |
1-pyridin-2-ylprop-2-yn-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-2-8(10)7-5-3-4-6-9-7/h1,3-6,8,10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIBNTUUTHBRCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC=CC=N1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
276884-47-0 | |
Record name | 1-(pyridin-2-yl)prop-2-yn-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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